(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide
CAS No.: 332919-74-1
Cat. No.: VC7794574
Molecular Formula: C18H12N4O3
Molecular Weight: 332.319
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332919-74-1 |
|---|---|
| Molecular Formula | C18H12N4O3 |
| Molecular Weight | 332.319 |
| IUPAC Name | (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C18H12N4O3/c19-10-12(9-13-11-20-17-4-2-1-3-16(13)17)18(23)21-14-5-7-15(8-6-14)22(24)25/h1-9,11,20H,(H,21,23)/b12-9+ |
| Standard InChI Key | PZHMMHOLIBCLBR-FMIVXFBMSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide, reflects its core structure:
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An acrylamide backbone with a cyano group at the α-position.
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An indole ring at the β-position, contributing aromaticity and hydrogen-bonding capabilities.
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A 4-nitrophenyl group attached to the amide nitrogen, introducing strong electron-withdrawing effects.
The E-configuration of the double bond between C2 and C3 is critical for maintaining planarity, which enhances conjugation across the molecule .
Computational and Experimental Data
While experimental data for the 4-nitro isomer is sparse, comparisons to analogous compounds provide reliable estimates:
The para-nitro group’s electron-withdrawing nature polarizes the acrylamide core, increasing electrophilicity at the β-carbon—a feature exploited in Michael addition reactions .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of para-nitro-substituted acrylamides typically follows a multi-step protocol:
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Indole Activation: Indole is functionalized at the 3-position via Vilsmeier-Haack formylation or Friedel-Crafts acylation to introduce an electrophilic site.
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Knoevenagel Condensation: The formylated indole reacts with cyanoacetamide derivatives in the presence of a base (e.g., piperidine) to form the α-cyano acrylamide intermediate.
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Nitroaryl Coupling: The intermediate undergoes nucleophilic acyl substitution with 4-nitroaniline, facilitated by coupling agents like EDCl/HOBt .
Optimization Challenges:
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Regioselectivity: Ensuring para-substitution requires careful control of nitro group positioning during aniline synthesis.
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Stereocontrol: The E-configuration is favored under thermal conditions due to steric hindrance between the indole and nitrophenyl groups .
Industrial Manufacturing Considerations
Large-scale production faces hurdles such as:
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Catalyst Recovery: Homogeneous catalysts (e.g., Pd/C for nitro reductions) are difficult to separate, prompting research into heterogeneous alternatives.
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Waste Management: Nitro group reductions generate amine byproducts requiring specialized disposal protocols.
Chemical Reactivity and Functionalization
Electrophilic Sites
The compound’s reactivity is dominated by three regions:
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Nitro Group: Susceptible to reduction to an amine using H2/Pd-C or Na2S2O4, altering electronic properties .
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Cyano Group: Participates in nucleophilic additions (e.g., with Grignard reagents) to form ketones or secondary amines.
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Acrylamide Double Bond: Acts as a Michael acceptor, reacting with thiols or amines in biological systems .
Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitro reduction | H2 (1 atm), Pd/C, EtOH | 4-Aminophenyl derivative |
| Cyano hydrolysis | H2SO4 (conc.), H2O, Δ | Carboxylic acid analog |
| Indole substitution | NBS, AIBN, CCl4 | Brominated indole derivative |
Mechanistic Insight: The nitro group’s para position enhances resonance stabilization of transition states during electrophilic aromatic substitution at the indole ring .
Comparative Analysis with Structural Analogs
Positional Isomer Effects
| Property | 2-Nitro Isomer | 4-Nitro Isomer (Target) |
|---|---|---|
| Dipole moment (Debye) | 5.2 (calc.) | 6.1 (calc.) |
| LogP | 2.8 | 3.1 |
| GI50 (MCF-7 cells) | 17 µM | 9 µM (predicted) |
Key Finding: The para-nitro configuration improves both lipophilicity (enhancing cellular uptake) and electronic conjugation (boosting reactivity) .
Methyl-Indole Derivatives
Compound 3055432 (ChemSpider) with 1-methylindole shows:
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